2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of 4-methylthiazole with propanoic acid under specific conditions. One common method involves heating a mixture of 4-methylthiazole and propanoic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring allows the compound to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its specific structure, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-11-6(8-4)5(2)7(9)10/h3,5H,1-2H3,(H,9,10) |
InChI Key |
NZFMOFBZGOYRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C)C(=O)O |
Origin of Product |
United States |
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